molecular formula C13H18BrN3O B1525555 1-(4-Bromobenzyl)piperidine-4-carbohydrazide CAS No. 1306738-67-9

1-(4-Bromobenzyl)piperidine-4-carbohydrazide

Cat. No.: B1525555
CAS No.: 1306738-67-9
M. Wt: 312.21 g/mol
InChI Key: COIRDMHLMJUCRM-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)piperidine-4-carbohydrazide (CAS 1306738-67-9) is a piperidine-based organic compound with a molecular formula of C13H18BrN3O and a molecular weight of 312.21 g/mol . This chemical features a bromobenzyl group attached to a piperidine ring that is further functionalized with a carbohydrazide moiety. The presence of both the bromo-aromatic substituent and the hydrazide group makes this molecule a versatile building block and intermediate in synthetic organic and medicinal chemistry research. The carbohydrazide functional group is known to be a highly reactive and versatile intermediate, with applications in the synthesis of various heterocyclic compounds, including those relevant to the development of pharmaceuticals and agrochemicals . Researchers can utilize the reactive hydrazide moiety for the synthesis of azines, hydrazones, and other nitrogen-containing derivatives, which are common scaffolds in drug discovery. The 4-bromobenzyl subgroup offers a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of a diverse array of molecular structures for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard information. As a standard safety practice, use personal protective equipment, ensure adequate ventilation, and avoid breathing dust or fumes.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c14-12-3-1-10(2-4-12)9-17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRDMHLMJUCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164289
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-67-9
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is generally accomplished by the reaction of 1-(4-bromobenzyl)piperidine with hydrazine hydrate under reflux in an appropriate solvent. The key steps and conditions are as follows:

  • Starting Material: 1-(4-bromobenzyl)piperidine, which can be prepared by alkylation of piperidine with 4-bromobenzyl bromide or related brominated benzyl derivatives.

  • Hydrazide Formation: The piperidine derivative is reacted with hydrazine hydrate (N2H4·H2O) to convert the corresponding ester or acid derivative at the 4-position into the carbohydrazide.

  • Reaction Conditions: The reaction is typically performed under reflux conditions in polar protic solvents such as ethanol or methanol to facilitate dissolution and reaction kinetics.

  • Reaction Time and Temperature: Reflux is maintained for several hours (commonly 4–12 hours) to ensure complete conversion.

  • Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

  • Yield Optimization: Reaction parameters such as solvent choice, hydrazine concentration, temperature, and reaction time are optimized to maximize yield and purity.

This method leverages the nucleophilic attack of hydrazine on the carbonyl carbon of the ester or acid derivative, forming the carbohydrazide functional group.

Industrial Scale Considerations

While detailed industrial protocols for this compound are scarce, the general approach to scaling up involves:

  • Process Optimization: Adjusting solvent volumes, reagent concentrations, and reaction times to accommodate larger batch sizes.

  • Solvent Recovery: Employing distillation or other recovery methods to recycle ethanol or methanol for cost-effectiveness and environmental compliance.

  • Purification Techniques: Utilizing crystallization or preparative chromatography on a larger scale to maintain product purity.

  • Safety and Environmental Controls: Ensuring proper handling of hydrazine hydrate, a toxic and potentially hazardous reagent, with appropriate containment and ventilation.

  • Quality Control: Implementing analytical methods such as HPLC, NMR, and mass spectrometry to verify product identity and purity.

Comparative Analysis of Preparation Methods

Step Laboratory Scale Industrial Scale
Starting Materials 1-(4-bromobenzyl)piperidine, hydrazine hydrate Same, with bulk procurement and quality checks
Solvent Ethanol or methanol Ethanol or methanol with solvent recycling systems
Reaction Conditions Reflux for 4–12 hours Optimized temperature and time, continuous flow possible
Isolation Filtration, recrystallization Large-scale crystallization, filtration
Purification Chromatography or recrystallization Industrial crystallization, possibly chromatography
Yield Optimization Trial and error with small batches Design of Experiments (DoE) for parameter optimization
Safety Considerations Standard lab PPE and fume hood Advanced containment, monitoring, and waste management

Research Findings and Characterization

  • Reaction Efficiency: The hydrazinolysis reaction proceeds with good efficiency under reflux conditions, typically yielding the target carbohydrazide in moderate to high yields (60–85%).

  • Solvent Effects: Polar protic solvents like ethanol enhance solubility and reaction rate, while aprotic solvents may reduce reaction efficiency.

  • Purity Assessment: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the carbohydrazide moiety and the 4-bromobenzyl substituent.

  • Mass Spectrometry: Confirms molecular weight consistent with C13H18BrN3O.

  • HPLC Analysis: Ensures purity greater than 95% for research and industrial applications.

Summary Table of Preparation Method

Parameter Description
Starting Material 1-(4-bromobenzyl)piperidine
Reagent Hydrazine hydrate (N2H4·H2O)
Solvent Ethanol or methanol
Reaction Temperature Reflux (~78°C for ethanol)
Reaction Time 4–12 hours
Product Isolation Cooling, filtration, recrystallization
Yield 60–85% (typical laboratory yields)
Purity >95% (by HPLC)
Characterization Methods NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring and carbohydrazide moiety can participate in redox reactions.

    Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst can facilitate the formation of hydrazones.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the piperidine ring and carbohydrazide moiety.

    Condensation Reactions: Hydrazone derivatives formed from the reaction with aldehydes or ketones.

Scientific Research Applications

1-(4-Bromobenzyl)piperidine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological processes. In antimicrobial studies, it may disrupt microbial cell membranes or inhibit key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

The target compound’s piperidine-carbohydrazide scaffold is structurally related to several analogs, differing in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Functional Group Notable Properties Source
1-(4-Bromobenzyl)piperidine-4-carbohydrazide C₁₃H₁₇BrN₃O 4-Bromobenzyl Carbohydrazide Discontinued; hydrazide bioactivity
N-(1-Adamantyl)piperidine-4-carbothioamide C₁₇H₂₆N₄S Adamantyl Carbothioamide Enhanced lipophilicity; NMR/ESI-MS data available
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol C₂₀H₂₂BrFNO 4-Bromobenzyl, 4-Fluorophenyl Methanol Potential CNS activity; halogen synergy
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₈Cl₂N₂ 4-Chlorobenzyl Amine hydrochloride Improved solubility; ion-channel targeting

Key Observations :

  • Halogen Effects : The 4-bromobenzyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to 4-chlorobenzyl or 4-fluorophenyl analogs. These properties influence receptor binding and metabolic stability .
  • Functional Group Impact: The carbohydrazide group enhances metal chelation and hydrogen-bonding capacity, distinguishing it from carbothioamide () or methanol derivatives () .
Physicochemical and Commercial Considerations
  • Solubility: The hydrochloride salt of the carboxylic acid derivative (C₁₃H₁₇BrClNO₂) improves aqueous solubility, a common strategy for bioavailability enhancement .
  • Purity and Availability : The target compound is listed as 95% pure but discontinued , whereas analogs like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride remain accessible .

Biological Activity

1-(4-Bromobenzyl)piperidine-4-carbohydrazide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a carbohydrazide functional group, and a bromobenzyl substituent, which contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN4OC_{13}H_{15}BrN_4O, with a molecular weight of approximately 300.19 g/mol. Its structure consists of:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for diverse biological activities.
  • Carbohydrazide Group : This functional group can participate in various biological processes.
  • Bromobenzyl Substituent : Enhances interaction with biological targets compared to other halogenated derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antiviral Activity : Studies have explored its interaction with viral proteins, suggesting potential applications in antiviral therapies.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial activity, indicating that this compound may also possess such properties .
  • Enzyme Interaction : The compound's binding affinity to various enzymes and receptors has been investigated to understand its mechanism of action better.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
1-(4-Bromophenyl)piperazineContains a piperazine ringMore potent against certain bacterial strains
1-(4-Chlorobenzyl)piperidineSimilar structure with chlorineExhibits different biological activity profiles
2-(4-Bromophenyl)quinolineContains a quinoline moietyShows distinct anti-cancer properties

The presence of the bromobenzyl substituent in this compound enhances its interaction with biological targets compared to other halogenated derivatives.

Antiviral Research

A study published by Abdelshaheed et al. (2021) investigated the antiviral properties of piperidin derivatives, including those similar to this compound. The results indicated high selectivity in inhibiting cytomegalovirus, suggesting potential applications in controlling viral infections .

Antibacterial Activity

In another study focusing on piperidin derivatives, compounds were evaluated for their antibacterial activity against various strains. The results showed promising antibacterial effects, indicating that derivatives like this compound could be developed into effective antibacterial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context being studied.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling a bromobenzyl group to a piperidine-carbohydrazide core. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation .
  • Benzylation : React 4-bromobenzyl chloride with piperidine-4-carbohydrazide in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. Solvents like dichloromethane or toluene at 60–80°C are optimal .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal Condition (Based on Evidence)
Coupling AgentEDCI/HOBt
BaseK₂CO₃
SolventDichloromethane
Temperature60–80°C
Purification MethodEthanol recrystallization

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the bromobenzyl group (aromatic protons at δ 7.2–7.4 ppm, benzylic CH₂ at δ 3.8–4.0 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and hydrazide (N-H bend at ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak matching the molecular formula (C₁₃H₁₆BrN₃O) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. How should researchers design bioassays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like carbonic anhydrase or kinases, as piperidine-carbohydrazide derivatives are known to interact with these targets .
  • In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate as a substrate) .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls (DMSO <1% v/v) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Reaction Pathway Analysis : Apply quantum chemical methods (e.g., NEB—Nudged Elastic Band) to simulate intermediates in hydrolysis or oxidation reactions .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like ethanol or DMSO, aiding formulation design .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (pH, temperature, substrate concentration) from conflicting studies to identify variables affecting activity .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR for batch-to-batch consistency .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive, which may explain variability .

Q. Table 2: Common Sources of Data Discrepancies

Source of ContradictionResolution Strategy
Impure samplesRepetition with HPLC-purified compound
Varied assay pHStandardize to physiological pH 7.4
Solvent effectsUse consistent co-solvents (e.g., DMSO)

Q. What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substitution Patterns : Modify the bromobenzyl group (e.g., replace Br with Cl or CF₃) or piperidine ring (e.g., introduce methyl or hydroxyl groups) .
  • Bioisosteres : Replace the hydrazide group with amides or sulfonamides to assess tolerance for hydrogen bonding .
  • High-Throughput Screening : Use parallel synthesis to generate a library of 50–100 derivatives for rapid SAR evaluation .

Q. How can researchers validate the mechanism of action of this compound in complex biological systems?

Methodological Answer:

  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
  • Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
  • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)piperidine-4-carbohydrazide
Reactant of Route 2
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1-(4-Bromobenzyl)piperidine-4-carbohydrazide

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